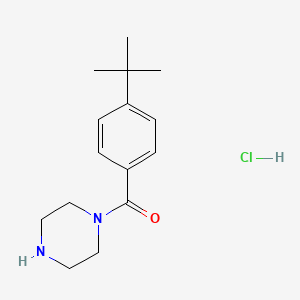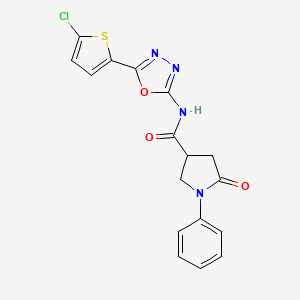![molecular formula C18H22N2O3 B2360342 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide CAS No. 1376287-02-3](/img/structure/B2360342.png)
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide, also known as ACPA, is a synthetic compound that belongs to the class of cannabinoids. It was first synthesized in the early 1990s and has since gained attention in the scientific community for its potential therapeutic applications. ACPA is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been shown to have a range of effects on the central nervous system.
Mécanisme D'action
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide acts as a potent agonist of the CB1 receptor, which is primarily expressed in the central nervous system. Activation of the CB1 receptor by 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide leads to a range of effects, including the modulation of neurotransmitter release, inhibition of pain signaling, and the regulation of inflammation.
Biochemical and Physiological Effects:
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide in lab experiments is its potency and selectivity for the CB1 receptor. This allows for precise modulation of the receptor and the ability to study its effects on various physiological processes. However, one limitation is the potential for off-target effects and the need for careful dosing and monitoring in animal studies.
Orientations Futures
There are several potential future directions for research on 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide. One area of interest is the development of novel CB1 receptor agonists with improved selectivity and reduced off-target effects. Another area of interest is the investigation of the potential therapeutic applications of 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide in various disease models, including chronic pain, multiple sclerosis, and neurodegenerative disorders. Finally, further studies are needed to elucidate the precise mechanisms of action of 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide and its effects on various physiological processes.
In conclusion, 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications. It acts as a potent agonist of the CB1 receptor and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects. While there are limitations to its use in lab experiments, there are several potential future directions for research on 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide, including the development of novel CB1 receptor agonists and investigation of its therapeutic applications in various disease models.
Méthodes De Synthèse
The synthesis of 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide involves several steps, including the reaction of 3-acetylphenol with 2-bromoacetophenone to form 2-(3-acetylphenoxy)acetophenone. This intermediate is then reacted with cyclohexylcyanide in the presence of a base to form the final product, 2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide.
Applications De Recherche Scientifique
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases and conditions. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of chronic pain, multiple sclerosis, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-13(21)15-8-5-9-16(10-15)23-12-18(22)20-17(11-19)14-6-3-2-4-7-14/h5,8-10,14,17H,2-4,6-7,12H2,1H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVUNFRLVDBPMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)OCC(=O)NC(C#N)C2CCCCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-acetylphenoxy)-N-[cyano(cyclohexyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-carbamoyl-2-(3-chlorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2360259.png)


![1-(3-chlorophenyl)-5-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2360263.png)
![N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride](/img/structure/B2360267.png)


![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2360271.png)


![N-(4-butylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2360276.png)
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2360278.png)

